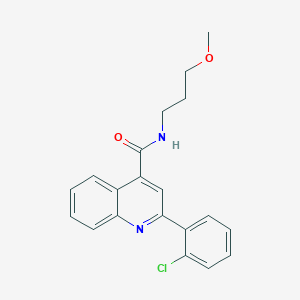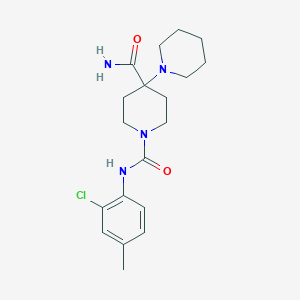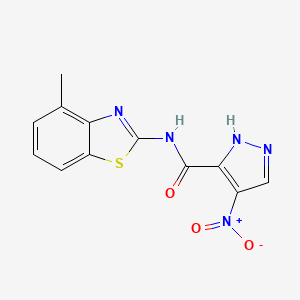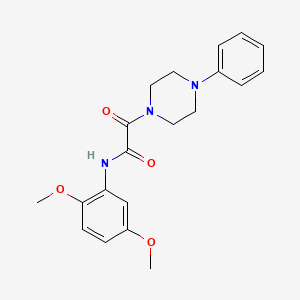
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide
Overview
Description
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide, also known as ML-7, is a selective inhibitor of myosin light chain kinase (MLCK). It is a small molecule that has been widely used in scientific research to investigate the role of MLCK in various cellular processes.
Mechanism of Action
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide selectively inhibits MLCK by binding to its ATP-binding site, preventing the phosphorylation of myosin light chain and the subsequent actin-myosin interaction. This leads to the inhibition of smooth muscle contraction, cell migration, and cytokinesis. 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of other kinases, such as protein kinase C and protein kinase A, although its selectivity for MLCK is much higher.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In smooth muscle cells, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide inhibits the contraction induced by various stimuli, including agonists and depolarization. In endothelial cells, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide inhibits cell migration and angiogenesis. In cancer cells, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide inhibits cell proliferation and invasion. In addition, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly selective for MLCK, which allows for the specific inhibition of MLCK without affecting other kinases. However, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. In addition, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been shown to have off-target effects at high concentrations, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide in scientific research. One direction is the development of more selective MLCK inhibitors with longer half-lives and improved pharmacokinetic properties. Another direction is the investigation of the role of MLCK in other cellular processes, such as autophagy and apoptosis. Finally, the use of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic strategies for the treatment of cancer and other diseases.
Scientific Research Applications
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been widely used in scientific research to investigate the role of MLCK in various cellular processes. MLCK is a key regulator of actin-myosin interactions, which are involved in many cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been used to study the role of MLCK in these processes and to identify potential therapeutic targets for diseases such as cancer and cardiovascular disease.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-25-12-6-11-22-20(24)16-13-19(15-8-2-4-9-17(15)21)23-18-10-5-3-7-14(16)18/h2-5,7-10,13H,6,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINZGRJVKXAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4771998.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)

![3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol](/img/structure/B4772010.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4772025.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)
![5-(2,4-dichlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4772049.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4772051.png)
